molecular formula C14H12O4 B134823 P-HYDROXY-5,6-DEHYDROKAWAIN CAS No. 39986-86-2

P-HYDROXY-5,6-DEHYDROKAWAIN

Cat. No.: B134823
CAS No.: 39986-86-2
M. Wt: 244.24 g/mol
InChI Key: VWYHYOYHRIWSJU-QPJJXVBHSA-N
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Description

4’-Hydroxydehydrokawain is a natural compound found in the roots of the kava plant (Piper methysticum). It belongs to the class of kavalactones, which are known for their anxiolytic and sedative effects. This compound has been studied for its potential therapeutic applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydehydrokawain involves the isolation of the compound from the kava plant. The process typically includes extraction using solvents like ethanol or methanol, followed by purification through chromatography techniques . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of 4’-Hydroxydehydrokawain involves large-scale extraction from kava roots. The process includes grinding the roots, followed by solvent extraction and purification. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxydehydrokawain undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

4’-Hydroxydehydrokawain has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular processes and its potential as an anti-cancer agent.

    Medicine: Investigated for its anxiolytic, sedative, and anti-inflammatory properties.

    Industry: Utilized in the development of natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4’-Hydroxydehydrokawain involves its interaction with various molecular targets and pathways:

    Molecular Targets: It binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects.

    Pathways Involved: It modulates the activity of neurotransmitters and enzymes involved in inflammatory responses.

Comparison with Similar Compounds

    5,6-Dehydrokawain: Another kavalactone with similar anxiolytic and sedative effects.

    Alpinetin: A compound found in the seeds of Alpinia katsumadai with anti-inflammatory properties.

    Cardamonin: Known for its anti-cancer and anti-inflammatory effects.

Uniqueness: 4’-Hydroxydehydrokawain is unique due to its specific hydroxyl group at the 4’ position, which contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYHYOYHRIWSJU-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193038
Record name 4'-Hydroxydehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39986-86-2
Record name 4'-Hydroxydehydrokawain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxydehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions analyzing 4'-Hydroxydehydrokawain in Alpinia species using HPLC-DAD. What is the significance of this analytical technique?

A1: High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a powerful technique used to separate, identify, and quantify individual compounds within a mixture []. In the context of the research, HPLC-DAD was crucial for analyzing eight bioactive compounds, including 4'-Hydroxydehydrokawain, in sixteen different Alpinia species. This technique allowed researchers to determine the presence and relative abundance of these compounds, providing insights into the diverse chemical profiles of these plant species and their potential medicinal properties.

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